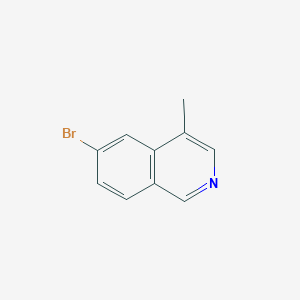

6-Bromo-4-methylisoquinoline

概要

説明

Molecular Structure Analysis

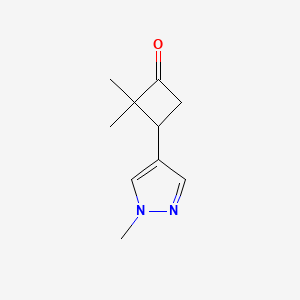

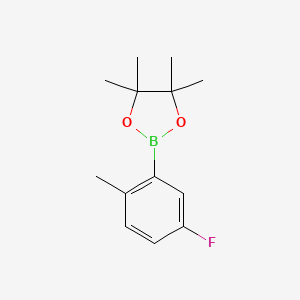

The molecular formula of 6-Bromo-4-methylisoquinoline is C₁₀H₈BrN , with a molecular weight of approximately 222.08 g/mol . Its IUPAC name is 4-bromo-6-methylisoquinoline . The compound’s InChI code is 1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 .

6.

Physical And Chemical Properties Analysis

7.

科学的研究の応用

Synthesis of Quinoline Derivatives

6-Bromo-4-methylisoquinoline: is a valuable intermediate in the synthesis of various quinoline derivatives. These derivatives are significant due to their presence in numerous natural products and pharmaceuticals. The bromine atom in the compound acts as a reactive site for further functionalization, allowing for the introduction of various substituents that can modify the biological activity of the resulting molecules .

Antimalarial Agents

Quinoline-based compounds have a long history of use in antimalarial drugs. The structural motif of 6-Bromo-4-methylisoquinoline can be utilized to develop new antimalarial agents. Its modification through various synthetic routes can lead to the production of compounds like chloroquine, which has been a cornerstone in malaria treatment .

Anticancer Research

The isoquinoline scaffold is a common feature in many anticancer agents. 6-Bromo-4-methylisoquinoline can serve as a starting point for the synthesis of novel anticancer compounds. Its incorporation into larger, more complex molecules can result in agents that target specific pathways involved in cancer cell proliferation .

Neurodegenerative Disease Treatment

Isoquinoline derivatives, including those derived from 6-Bromo-4-methylisoquinoline , have shown potential in treating neurodegenerative diseases. These compounds can interact with various receptors in the brain, offering a pathway for the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 6-Bromo-4-methylisoquinoline make it a candidate for use in the development of OLEDs. The compound can be used to synthesize emissive layers in OLEDs, contributing to the advancement of display and lighting technologies .

Biological Probes

Due to its structural features, 6-Bromo-4-methylisoquinoline can be functionalized to create fluorescent probes. These probes can be used in biological research to study cell dynamics, protein interactions, and other critical biological processes .

Material Science

The brominated isoquinoline structure of 6-Bromo-4-methylisoquinoline is useful in material science. It can be incorporated into polymers or small molecules to create materials with unique properties, such as enhanced stability or specific reactivity .

Chemical Synthesis Methodology

6-Bromo-4-methylisoquinoline: is also important in the development of new chemical synthesis methodologies. It can act as a substrate in various catalytic processes, leading to the discovery of more efficient and selective synthetic routes .

Safety and Hazards

作用機序

Target of Action

Isoquinolines, a class of compounds to which 6-bromo-4-methylisoquinoline belongs, are known to interact with various cellular targets . The specific targets and their roles would need further investigation.

Mode of Action

The exact mode of action of 6-Bromo-4-methylisoquinoline is currently unknown due to the lack of specific research on this compound . Isoquinolines typically interact with their targets through non-covalent interactions, leading to changes in cellular processes

Biochemical Pathways

Isoquinolines can influence various biochemical pathways depending on their specific targets

特性

IUPAC Name |

6-bromo-4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSMGDOQCLUNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-4-methylisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)

![2,7-Dichloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1450449.png)

![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)

![4-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1450451.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)